molecular formula C17H14N2O7 B10902118 Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate

Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate

Cat. No.: B10902118
M. Wt: 358.3 g/mol
InChI Key: QANIDQZQKVGLEK-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate is an organic compound with the molecular formula C17H14N2O7 and a molecular weight of 358.31 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group attached to an isophthalate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate typically involves the reaction of 5-aminoisophthalic acid with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the dimethyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

Scientific Research Applications

Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate is unique due to the position of the nitro group on the benzoyl ring, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .

Properties

Molecular Formula

C17H14N2O7

Molecular Weight

358.3 g/mol

IUPAC Name

dimethyl 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H14N2O7/c1-25-16(21)11-6-12(17(22)26-2)8-13(7-11)18-15(20)10-4-3-5-14(9-10)19(23)24/h3-9H,1-2H3,(H,18,20)

InChI Key

QANIDQZQKVGLEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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